n,2,3-Triphenylpropanamide

Lipophilicity Chromatographic retention Membrane permeability

Researchers requiring the 2,3-diphenyl substitution pattern for quinolinone cyclization cannot substitute the 3,3-isomer. N,2,3-Triphenylpropanamide (CAS 3210-15-9) ensures regiospecific reactivity. • LogP 4.72 (vs 4.4 for 3,3-isomer) - superior lipophilicity for membrane permeability & lipid-based delivery • Validated NIS-mediated cyclization to 1,3-diphenyl-3,4-dihydroquinolin-2(1H)-one in 89% yield • Anti-inflammatory lead scaffold avoiding glucocorticoid receptor side effects Bulk & research quantities available for immediate global dispatch.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
CAS No. 3210-15-9
Cat. No. B14744481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,2,3-Triphenylpropanamide
CAS3210-15-9
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23)
InChIKeyUPZATUNWZGUZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n,2,3-Triphenylpropanamide: Physicochemical & Synthetic Profile


n,2,3-Triphenylpropanamide (CAS 3210-15-9, MF: C21H19NO, MW: 301.38 g/mol) is a triaryl propanamide bearing phenyl substituents at the nitrogen and at the C2 and C3 positions of the propanamide backbone. It is also cataloged as 2,3-diphenylpropionic acid anilide or Benzenepropanamide, N,α-diphenyl- [1]. This specific regiochemical arrangement distinguishes it from closely related constitutional isomers such as N,3,3-triphenylpropanamide (CAS 7474-18-2) and confers distinct computed physicochemical properties including a higher XLogP and a meaningfully lower predicted boiling point relative to the 3,3-disubstituted isomer [2]. The compound has been cited in patents as a member of the triphenylpropanamide class with anti-inflammatory potential that avoids glucocorticoid receptor-mediated side effects, and it serves as a validated synthetic building block for heterocyclic scaffolds [3].

Regiochemistry 2,3-diphenylpropanamide scaffold distinct from 3,3-isomer; influences reactivity and physicochemical profile.
Synthetic use Validated precursor for dihydroquinolinone heterocycle formation via oxidative cyclization.
Physicochemical Reported higher lipophilicity and lower predicted boiling point compared to the 3,3-regioisomer; relevant for chromatographic and purification workflows.

n,2,3-Triphenylpropanamide: Why Substitution Fails


Simple substitution with generic propanamides or even with the closely related regioisomer N,3,3-triphenylpropanamide is not scientifically justifiable for applications where lipophilicity, retention time, or synthetic reactivity are critical parameters. The position of the phenyl substituents directly governs the computed partition coefficient: n,2,3-triphenylpropanamide exhibits a LogP of 4.72 compared to 4.4 for the 3,3-disubstituted isomer, translating to a ~2.1-fold difference in theoretical octanol-water partitioning [1]. This shift is sufficient to alter chromatographic retention, membrane permeability in cell-based assays, and formulation behavior in lipid-based delivery systems. In synthetic chemistry, the 2,3-substitution pattern enables regioselective transformations; for example, n,2,3-triphenylpropanamide undergoes N-iodosuccinimide-mediated oxidative cyclization to yield a specific dihydroquinolinone scaffold, a reaction pathway that is not accessible to the 3,3-isomer due to the absence of a benzylic C–H at the 2-position [2]. Consequently, procurement of the 3,3-isomer as a substitute would not reproduce the same synthetic outcome or physicochemical profile.

Target (n,2,3-isomer)
N,3,3-Triphenylpropanamide
Lipophilicity Higher predicted LogP influences partitioning and retention
Lipophilicity Lower LogP; chromatographic and permeability profile may not match
Boiling point Lower predicted boiling point (~500 °C)
Boiling point Higher boiling point (~518 °C) alters distillation and thermal stability considerations
Synthetic reactivity Regioselective C–H cyclization enabled by 2-position benzylic site
Synthetic reactivity Lacks 2-benzylic C–H; dihydroquinolinone-forming pathway inaccessible

n,2,3-Triphenylpropanamide: Differentiating Evidence


Lipophilicity Advantage Over Regioisomer

The computed LogP for n,2,3-triphenylpropanamide is 4.72, compared to 4.4 for the regioisomer N,3,3-triphenylpropanamide (CAS 7474-18-2) [1][2]. This difference of 0.32 log units corresponds to an approximately 2.1-fold higher predicted partitioning into octanol, indicating a measurably greater lipophilicity.

Lipophilicity
Computed property
LogP 4.72 vs 4.4
Δ 0.32 (~2.1-fold higher partitioning)
Higher computed lipophilicity may affect partitioning, membrane retention, and chromatographic method development compared to the 3,3-isomer.
Computed LogP values from different sources; experimental validation recommended.
Lipophilicity Chromatographic retention Membrane permeability

Lower Boiling Point vs Regioisomer

The predicted boiling point of n,2,3-triphenylpropanamide at atmospheric pressure is 500.3 °C, which is 17.8 °C lower than the 518.1 °C reported for N,3,3-triphenylpropanamide [1]. This indicates a meaningful difference in volatility between the two regioisomers.

Boiling point
Predicted property
500.3 °C vs 518.1 °C
Δ 17.8 °C lower
Lower predicted boiling point may support purification by distillation or vacuum sublimation.
Predicted at 760 mmHg; experimental confirmation advised. Sources not provided.
Boiling point Volatility Purification

Synthetic Utility: Dihydroquinolinone Formation

As a synthetic building block, n,2,3-triphenylpropanamide reacts with N-iodosuccinimide in 1,2-dichloroethane over 10 hours to afford 1,3-diphenyl-3,4-dihydroquinolin-2(1H)-one in 89% yield [1]. While a direct comparator yield for an alternative propanamide in this exact transformation is not available, the high isolated yield positions this compound as an efficient precursor for dihydroquinolinone scaffolds, a privileged structure in medicinal chemistry.

Synthetic reactivity
Class-level inference
89% yield
NIS, 1,2-dichloroethane, 10 h
Validated transformation to 1,3-diphenyl-3,4-dihydroquinolin-2(1H)-one supports its use as a heterocyclic building block.
Single reported yield; confirm performance under intended reaction conditions.
Heterocyclic synthesis Oxidative cyclization Synthetic building block

n,2,3-Triphenylpropanamide: Recommended Applications


Medicinal Chemistry: Dihydroquinolinone Scaffold Synthesis

The validated transformation of n,2,3-triphenylpropanamide into 1,3-diphenyl-3,4-dihydroquinolin-2(1H)-one in 89% yield [1] recommends this compound for medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of quinolinone-based targets, including anti-infective and kinase inhibitor programs.

Lipid-Based Drug Delivery Formulation Screening

With a computed LogP of 4.72, significantly higher than the 4.4 of its 3,3-regioisomer [2][3], n,2,3-triphenylpropanamide is an appropriate candidate for screening in lipid-based nanoformulations, self-emulsifying drug delivery systems (SEDDS), or permeability studies where high lipophilicity is a deliberate design parameter.

Anti-Inflammatory Lead Optimization via Glucocorticoid-Sparing Mechanism

Triphenylpropanamide compounds, including those structurally analogous to n,2,3-triphenylpropanamide, have been patented for their ability to inhibit AP-1-mediated inflammatory gene transcription without activating the glucocorticoid response element (GRE) [4]. This compound can serve as a core scaffold for lead optimization campaigns aimed at developing anti-inflammatory agents devoid of the side effects associated with glucocorticoids such as dexamethasone.

Application
Selection Property
Validation Focus
Quinolinone scaffold synthesis
Regioselective oxidative cyclization reactivity
Product identity and yield verification
Lipid-based formulation studies
Higher predicted lipophilicity vs. 3,3-isomer
Partitioning and chromatographic retention behavior
AP-1 pathway inhibition studies
Reported glucocorticoid receptor transactivation-independent mechanism
AP-1 reporter and GRE selectivity assays
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